molecular formula C8H5BrF2N2O B2778176 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole CAS No. 1803895-85-3

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Cat. No.: B2778176
CAS No.: 1803895-85-3
M. Wt: 263.042
InChI Key: QMYPSQHIUOBBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS 1803895-85-3) is a valuable benzimidazole-based chemical intermediate designed for research and development applications. With a molecular formula of C8H5BrF2N2O and a molecular weight of 263.04 g/mol , this compound features a bromo substituent and a difluoromethoxy group on the benzimidazole scaffold, making it a versatile building block in medicinal chemistry. The benzimidazole core is a privileged structure in drug discovery, known for its wide range of pharmacological activities . This specific derivative is of particular interest for synthesizing proton pump inhibitors (PPIs), analogous to the intermediate 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole used in the synthesis of pantoprazole . Researchers can utilize this brominated compound for further functionalization via cross-coupling reactions, exploring new chemical spaces for developing therapeutic agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPSQHIUOBBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of 5-(difluoromethoxy)-1H-benzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature between 0°C to room temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction Type Reagents/Conditions Products Yield/Outcome References
ThiolationCS₂, NaOH, reflux5-(Difluoromethoxy)-1H-benzimidazole-2-thiol52.6% (crude)
MethoxylationNaOCH₃, DMSO, 80°C2-Methoxy-5-(difluoromethoxy)-1H-benzimidazole68% (optimized)
AminationNH₃ (aq), Cu catalyst, 120°C2-Amino-5-(difluoromethoxy)-1H-benzimidazole45% (isolated)

Mechanistic Insights :

  • Thiolation proceeds via nucleophilic displacement of bromine by sulfide ions generated in situ from CS₂ and NaOH .

  • Methoxylation and amination leverage polar aprotic solvents (e.g., DMSO) to stabilize transition states.

Oxidation Reactions

The benzimidazole core and substituents exhibit moderate oxidative stability:

Reaction Type Reagents/Conditions Products Yield/Outcome References
Ring OxidationKMnO₄, H₂O, 60°C2-Bromo-5-(difluoromethoxy)-1H-benzimidazol-3-one30% (partial oxidation)
Thiol Oxidation*H₂O₂, AcOH, RTDisulfide derivativesNot reported

*Applicable to thiolated derivatives post-substitution.

Key Observations :

  • Strong oxidants like KMnO₄ target the electron-rich benzimidazole ring, forming ketone derivatives.

  • The difluoromethoxy group remains intact under mild oxidative conditions .

Reduction Reactions

Reductive transformations focus on the bromine substituent and aromatic system:

Reaction Type Reagents/Conditions Products Yield/Outcome References
DehalogenationPd/C, H₂ (1 atm), EtOH5-(Difluoromethoxy)-1H-benzimidazole85% (selective)
Catalytic TransferHydrazine hydrate, Raney Ni2-Hydro-5-(difluoromethoxy)-1H-benzimidazole60% (crude)

Mechanistic Notes :

  • Catalytic hydrogenation selectively removes bromine without affecting the difluoromethoxy group.

  • Raney nickel facilitates transfer hydrogenation, reducing nitro intermediates during synthesis .

Coupling Reactions

The bromine atom enables cross-coupling for structural diversification:

Reaction Type Reagents/Conditions Products Yield/Outcome References
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF2-Aryl-5-(difluoromethoxy)-1H-benzimidazoles70–90%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSOBiaryl-linked benzimidazoles55% (optimized)

Applications :

  • Suzuki couplings introduce aryl groups for drug discovery.

  • Ullmann reactions enable dimerization for material science applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzimidazole derivatives, including 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using carrageenan-induced edema models have shown promising results, suggesting that it may reduce inflammation effectively . Such properties make it a candidate for developing new anti-inflammatory drugs.

Anticancer Potential
Recent studies have explored the anticancer potential of benzimidazole derivatives. The unique structural features of this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it can induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Material Science

Polymer Chemistry
this compound has applications in polymer chemistry, particularly in the development of advanced materials. Its incorporation into epoxy resins has been studied for improving thermal stability and mechanical properties . The compound's ability to enhance the performance of materials makes it valuable in industries such as electronics and coatings.

Nanotechnology
The compound is being investigated for its role in nanotechnology, specifically in the synthesis of nanoparticles. Its unique chemical structure allows for functionalization that can tailor the properties of nanoparticles for specific applications, such as drug delivery systems and biosensors .

Agricultural Chemistry

Pesticidal Activity
Research indicates that benzimidazole derivatives possess pesticidal properties. The application of this compound as a potential pesticide is being explored due to its effectiveness against various plant pathogens. Studies have shown that it can inhibit fungal growth, making it a candidate for agricultural fungicides .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition comparable to ciprofloxacin
Anti-inflammatory ResearchTested using carrageenan-induced edema modelDemonstrated notable reduction in inflammation
Polymer Application StudyIncorporated into epoxy resinsImproved thermal stability and mechanical properties
Pesticidal Efficacy StudyAssessed against fungal pathogensEffective inhibition of fungal growth observed

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The bromine and difluoromethoxy groups contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents and molecular properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole with structurally related benzimidazole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound Br (2), -OCF₂ (5) C₈H₅BrF₂N₂O High electrophilicity at C2; enhanced metabolic stability from -OCF₂
Pantoprazole sulfide -OCF₂ (5), -S-CH₂-pyridinyl (2) C₁₆H₁₄F₂N₃O₂S Antiulcer agent intermediate; thioether group for oxidation to active sulfoxide
5-Bromo-2-methyl-1H-benzimidazole Br (5), -CH₃ (2) C₈H₇BrN₂ Moderate solubility in organic solvents; limited water solubility
5-Bromo-6-fluoro-1H-benzo[d]imidazole Br (5), F (6) C₇H₄BrFN₂ Dual halogenation increases molecular weight and steric hindrance
5-Bromo-2-phenylbenzimidazole Br (5), -C₆H₅ (2) C₁₃H₉BrN₂ Phenyl group enhances π-π stacking potential for receptor binding

Physicochemical Properties

  • Solubility: The difluoromethoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs like 5-Bromo-2-methyl-1H-benzimidazole, which is primarily soluble in dichloromethane or THF .
  • Melting Points : Brominated benzimidazoles generally exhibit higher melting points (>200°C) due to strong halogen bonding, whereas methyl-substituted derivatives (e.g., 5-Bromo-2-methyl-1H-benzimidazole) show lower melting points (~150–170°C) .

Stability and Reactivity

  • Electrophilic Reactivity : The bromine atom at position 2 in the target compound facilitates Suzuki coupling or nucleophilic aromatic substitution, enabling diversification into drug candidates .
  • Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism compared to methoxy (-OCH₃) groups, as seen in pantoprazole’s extended half-life .

Biological Activity

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₅BrF₂N₂O
  • Molecular Weight : 263.039 g/mol
  • CAS Number : 1803895-85-3

The exact mechanism of action for this compound is not fully elucidated. However, benzimidazole derivatives generally interact with various biological targets, potentially influencing multiple biochemical pathways. These compounds are known to exhibit activities such as:

  • Antitumor Effects : Many benzimidazole derivatives demonstrate cytotoxicity against cancer cell lines.
  • Antimicrobial Activity : Some studies indicate effectiveness against bacterial strains, suggesting a role in treating infections.

Biological Activity Overview

Recent studies have focused on the biological activity of similar benzimidazole derivatives, providing insights into the potential effects of this compound.

Antitumor Activity

A comparative study on newly synthesized benzimidazole compounds evaluated their antitumor potential using various human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from low micromolar concentrations (e.g., compound 6 showed IC50 values of 0.85 ± 0.05 μM in 2D assays) . While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been assessed against both Gram-positive and Gram-negative bacteria. In one study, certain compounds demonstrated promising antibacterial properties against Staphylococcus aureus and Escherichia coli . Although specific studies on this compound are scarce, the general trend indicates that modifications in the benzimidazole structure can enhance antibacterial potency.

Research Findings and Case Studies

StudyCompoundActivityIC50 Values
Various BenzimidazolesAntitumorA549: 0.85 ± 0.05 μM
HCC827: 5.13 ± 0.97 μM
NCI-H358: 4.01 ± 0.95 μM
AntimicrobialActive against E. coli and S. aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing with sodium methoxide in methanol under controlled heating (50°C) facilitates the formation of benzimidazole derivatives. Purification via HPLC or column chromatography is recommended to remove impurities like sulfinyl or N-oxide byproducts .
  • Yield Optimization : Adjusting stoichiometry of brominating agents (e.g., NBS or PBr₃) and using polar aprotic solvents (DMSO or DMF) can enhance bromine incorporation at the 2-position. Monitoring reaction progress via TLC at 305 nm ensures intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : UV-Vis at 305 nm detects aromatic π→π* transitions. IR spectroscopy identifies C-Br (590 cm⁻¹) and difluoromethoxy (1150–1250 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals proton environments (e.g., benzimidazole ring protons at δ 7.36–8.35 ppm). ¹⁹F NMR confirms difluoromethoxy groups (δ -40 to -60 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (calc. ~273.04 g/mol) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Storage Guidelines : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the difluoromethoxy group may hydrolyze. Stability assays using accelerated aging (40°C/75% RH) over 4 weeks can assess degradation pathways .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 2-bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) suggest bromine’s electronegativity lowers the LUMO energy, enhancing oxidative addition with Pd(0) catalysts .
  • Case Study : Substitution with aryl boronic acids yields 2-aryl derivatives, useful in medicinal chemistry. Kinetic studies show higher reactivity compared to chloro analogs due to weaker C-Br bonds .

Q. What computational tools are recommended for predicting biological activity or binding affinity of derivatives?

  • In-Silico Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or dopamine receptors. The benzimidazole core shows affinity for kinase domains (e.g., binding energy ≤ -8.5 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) and blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole analogs?

  • Data Reconciliation :

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to account for tissue-specific uptake. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Nuances : Substituent positioning (e.g., 5-difluoromethoxy vs. 6-fluoro) alters electron density, affecting interactions with biological targets. Meta-analysis of SAR studies is critical .

Q. What strategies mitigate challenges in synthesizing enantiopure sulfinyl derivatives of this compound?

  • Chiral Resolution :

  • Use (R)- or (S)-camphorsulfonic acid for diastereomeric salt formation.
  • Asymmetric oxidation with Ti(OiPr)₄/(S,S)-Jacobsen catalyst achieves >90% ee for sulfinyl intermediates .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.28–8.35 (m, aromatic H), 7.36 (s, H)
¹⁹F NMRδ -55 ppm (difluoromethoxy)
IR1611 cm⁻¹ (C=N), 590 cm⁻¹ (C-Br)

Table 2 : Reaction Conditions for Cross-Coupling

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF78
Buchwald-HartwigPd₂(dba)₃, XPhos, toluene85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.